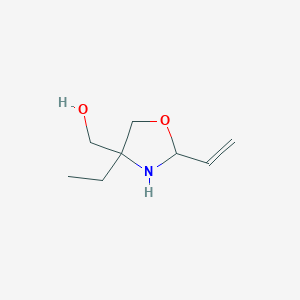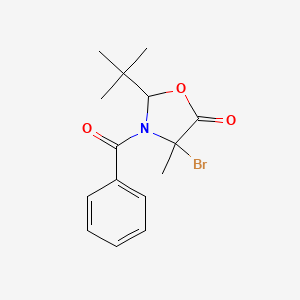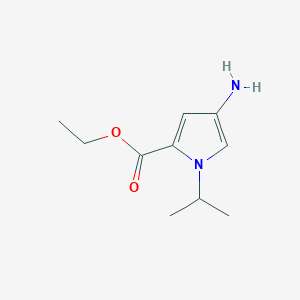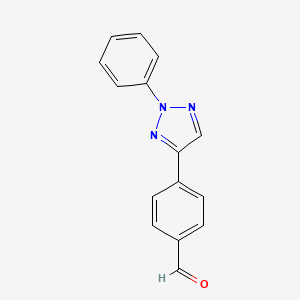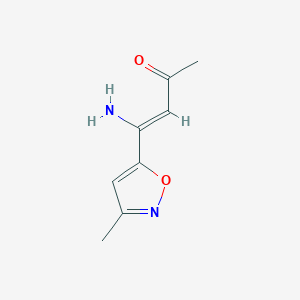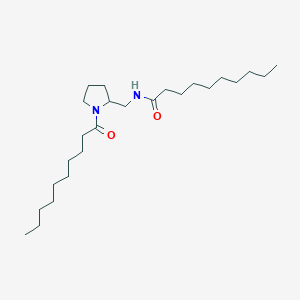![molecular formula C19H26N2O4 B12884595 2,6-Dimethoxy-N-[3-(3-methylhexan-3-yl)-1,2-oxazol-5-yl]benzamide CAS No. 82558-63-2](/img/structure/B12884595.png)
2,6-Dimethoxy-N-[3-(3-methylhexan-3-yl)-1,2-oxazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxy-N-(3-(3-methylhexan-3-yl)isoxazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of isoxazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(3-(3-methylhexan-3-yl)isoxazol-5-yl)benzamide typically involves the following steps:
Preparation of 2,6-dimethoxybenzoic acid: This can be achieved by the methylation of 2,6-dihydroxybenzoic acid using dimethyl sulfate in the presence of a base such as potassium carbonate.
Formation of 2,6-dimethoxybenzoyl chloride: The 2,6-dimethoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride.
Synthesis of the isoxazole ring: The isoxazole ring is formed by the reaction of hydroxylamine hydrochloride with an appropriate β-keto ester, followed by cyclization.
Coupling reaction: The final step involves the coupling of 2,6-dimethoxybenzoyl chloride with the isoxazole derivative in the presence of a base such as triethylamine to form 2,6-dimethoxy-N-(3-(3-methylhexan-3-yl)isoxazol-5-yl)benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethoxy-N-(3-(3-methylhexan-3-yl)isoxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and strong bases.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, strong bases like sodium hydride or potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide, elevated temperatures.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzamides.
Hydrolysis: Carboxylic acid, amine.
Applications De Recherche Scientifique
2,6-Dimethoxy-N-(3-(3-methylhexan-3-yl)isoxazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of chitin synthesis, which is crucial for the development of new insecticides.
Agriculture: It is explored for its use as a pesticide due to its ability to inhibit chitin synthesis in insects.
Material Science: Isoxazole derivatives are investigated for their potential use in the development of new materials with unique properties.
Mécanisme D'action
The primary mechanism of action of 2,6-dimethoxy-N-(3-(3-methylhexan-3-yl)isoxazol-5-yl)benzamide involves the inhibition of chitin synthesis. Chitin is an essential component of the exoskeleton of insects, and its inhibition leads to the disruption of the insect’s growth and development . The compound targets the enzymes involved in the chitin synthesis pathway, thereby preventing the formation of chitin and ultimately leading to the death of the insect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diflubenzuron: Another chitin synthesis inhibitor used as an insecticide.
Triflumuron: Similar to diflubenzuron, it inhibits chitin synthesis and is used in pest control.
Perfluron: A chitin synthesis inhibitor with applications in agriculture.
Uniqueness
2,6-Dimethoxy-N-(3-(3-methylhexan-3-yl)isoxazol-5-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the isoxazole moiety
Propriétés
Numéro CAS |
82558-63-2 |
|---|---|
Formule moléculaire |
C19H26N2O4 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
2,6-dimethoxy-N-[3-(3-methylhexan-3-yl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C19H26N2O4/c1-6-11-19(3,7-2)15-12-16(25-21-15)20-18(22)17-13(23-4)9-8-10-14(17)24-5/h8-10,12H,6-7,11H2,1-5H3,(H,20,22) |
Clé InChI |
DXDJQKBTFSZOKK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(CC)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


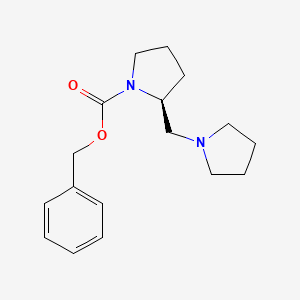
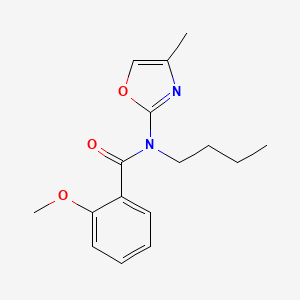
![6-Methyl-7-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12884523.png)
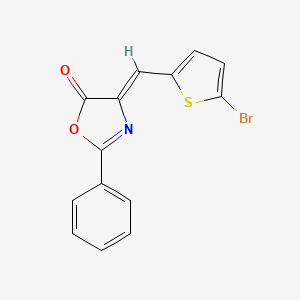
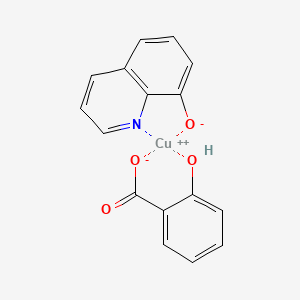
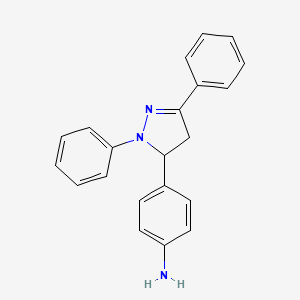
![2-[(E)-(1-Methyl-5-pentylpyrrolidin-2-ylidene)amino]ethan-1-ol](/img/structure/B12884541.png)
